1-(Naphthalen-1-ylamino)-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate
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Overview
Description
1-[(1-NAPHTHYLAMINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE is a complex organic compound that features both naphthyl and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-NAPHTHYLAMINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(1-NAPHTHYLAMINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted naphthyl derivatives.
Scientific Research Applications
1-[(1-NAPHTHYLAMINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-[(1-NAPHTHYLAMINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can bind to proteins, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: Shares the naphthylamine moiety but lacks the quinoline carboxylate group.
2-Methylquinoline: Contains the quinoline structure but does not have the naphthylamine component.
Quinoline N-oxide: An oxidized derivative of quinoline, differing in its oxidation state.
Uniqueness
1-[(1-NAPHTHYLAMINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE is unique due to the combination of naphthyl and quinoline moieties in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C25H22N2O3 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
[1-(naphthalen-1-ylamino)-1-oxobutan-2-yl] 2-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C25H22N2O3/c1-3-23(24(28)27-21-14-8-10-17-9-4-5-11-18(17)21)30-25(29)20-15-16(2)26-22-13-7-6-12-19(20)22/h4-15,23H,3H2,1-2H3,(H,27,28) |
InChI Key |
NDTJPTQCJISIAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC2=CC=CC=C21)OC(=O)C3=CC(=NC4=CC=CC=C43)C |
Origin of Product |
United States |
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